Product packaging for 2-(Oxetan-3-yl)morpholine(Cat. No.:CAS No. 1273568-09-4)

2-(Oxetan-3-yl)morpholine

Cat. No.: B3394404
CAS No.: 1273568-09-4
M. Wt: 143.18 g/mol
InChI Key: FFHSYAGLWLBJON-UHFFFAOYSA-N
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Description

2-(Oxetan-3-yl)morpholine is a useful research compound. Its molecular formula is C7H13NO2 and its molecular weight is 143.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 143.094628657 g/mol and the complexity rating of the compound is 114. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO2 B3394404 2-(Oxetan-3-yl)morpholine CAS No. 1273568-09-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(oxetan-3-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-2-10-7(3-8-1)6-4-9-5-6/h6-8H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFHSYAGLWLBJON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90856275
Record name 2-(Oxetan-3-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1273568-09-4
Record name 2-(Oxetan-3-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Stereocenter Formation After Cyclization:this is a Highly Efficient Strategy That Involves the Asymmetric Transformation of a Pre Formed Prochiral Morpholine Derivative. a Prominent Example is the Asymmetric Hydrogenation of Dehydromorpholines Unsaturated Morpholines .sci Hub.stnih.govusing a Bisphosphine Rhodium Catalyst with a Large Bite Angle, a Variety of 2 Substituted Dehydromorpholines Can Be Hydrogenated to Afford the Corresponding Chiral Morpholines in Quantitative Yields and with Excellent Enantioselectivities Up to 99% Ee .sci Hub.stnih.govthis Method Has Been Demonstrated on a Gram Scale, and the Resulting Chiral Products Can Be Used As Key Intermediates for Bioactive Compounds, Such As Gsk 3β Inhibitors.sci Hub.st

Table 2: Asymmetric Hydrogenation of Dehydromorpholines for Chiral Morpholine (B109124) Synthesis
Catalyst SystemSubstrate TypeKey OutcomeEnantioselectivityReference
Bisphosphine-rhodium complex (e.g., SKP-Rh)2-Substituted dehydromorpholinesProvides access to a variety of 2-substituted chiral morpholines.Up to 99% ee sci-hub.stnih.gov
Bisphosphine-rhodium complexGram-scale synthesisThe reaction is scalable without significant loss of efficiency or selectivity.High (e.g., 92% ee) sci-hub.st
VariousEndocyclic alkenyl substratesGenerally lower enantioselectivity has been reported for these substrates compared to exocyclic ones.~73% ee nih.gov

These asymmetric methods provide robust pathways to chiral 2-(Oxetan-3-yl)morpholine derivatives, enabling the detailed study of stereochemistry on biological function and the development of stereochemically pure therapeutic agents.

Computational Chemistry and Theoretical Studies of 2 Oxetan 3 Yl Morpholine

Conformational Analysis and Energy Landscapes

The conformational preferences of 2-(Oxetan-3-yl)morpholine are primarily dictated by the interplay of the geometries of its two constituent heterocyclic rings: the morpholine (B109124) and the oxetane (B1205548). The morpholine ring, a six-membered saturated heterocycle, predominantly adopts a chair conformation to minimize steric and torsional strain. researchgate.net Theoretical calculations have shown that the chair conformers of morpholine are significantly lower in energy, by approximately 7.5 kcal/mol, than the alternative skew-boat conformers. researchgate.net In its chair form, substituents on the morpholine ring can occupy either axial or equatorial positions. For the parent morpholine molecule, the equatorial chair conformer, where the N-H bond is in the equatorial position, is found to be more stable than the axial conformer. researchgate.netnih.gov

The oxetane ring, a four-membered heterocycle, is characterized by significant ring strain. nih.govutexas.edu Unlike the planar cyclobutane, the oxetane ring exhibits a puckered conformation to alleviate some of the eclipsing interactions between adjacent hydrogen atoms. nih.govacs.org The degree of this puckering can be influenced by the nature and position of substituents on the ring. acs.orgillinois.edu

In the combined this compound molecule, the oxetane ring is a substituent at the 2-position of the morpholine ring. This leads to several possible low-energy conformations, primarily differing in the orientation of the oxetane group (axial or equatorial) relative to the morpholine chair, and the puckering of the oxetane ring itself. It is anticipated that the equatorial position for the bulky oxetan-3-yl group on the morpholine ring would be sterically favored to minimize 1,3-diaxial interactions. The relative energies of these conformers can be calculated using quantum mechanical methods, providing a detailed energy landscape of the molecule.

Table 1: Calculated Relative Energies of Morpholine Conformers
ConformerMethodRelative Energy (kcal/mol)
Equatorial ChairAb initio0.0
Axial ChairAb initio> 0.0
Skew-BoatAb initio~7.5

This table presents generalized relative energies for the parent morpholine ring based on ab initio calculations. The exact energy difference between equatorial and axial conformers can vary depending on the computational method and basis set used.

Electronic Structure and Bonding Characterization

The electronic structure of this compound is a composite of the electronic features of its morpholine and oxetane moieties. The morpholine ring contains an ether oxygen and a secondary amine nitrogen. The presence of the electronegative oxygen atom has an inductive electron-withdrawing effect, which reduces the electron density on the nitrogen atom. wikipedia.orgatamankimya.com This makes the nitrogen in morpholine less nucleophilic and less basic compared to structurally similar secondary amines like piperidine. wikipedia.orgatamankimya.comnih.gov

The oxetane ring possesses strained C-O and C-C bonds, with bond angles deviating significantly from the ideal tetrahedral angle. nih.govacs.org This ring strain, approximately 106 kJ/mol, influences the hybridization of the atoms in the ring. researchgate.net The strained C-O-C bond angle in oxetane exposes the lone pairs of electrons on the oxygen atom, making it a good hydrogen-bond acceptor. acs.org

Computational methods such as Density Functional Theory (DFT) can be employed to analyze the electronic structure of this compound in detail. Calculations of molecular orbitals, electron density distribution, and electrostatic potential maps can provide a quantitative picture of the molecule's reactivity. The highest occupied molecular orbital (HOMO) is likely to be localized on the nitrogen atom of the morpholine ring, indicating its role as a potential nucleophilic center. The lowest unoccupied molecular orbital (LUMO) would be distributed across the sigma anti-bonding orbitals of the strained oxetane ring, suggesting its susceptibility to nucleophilic attack and ring-opening.

Table 2: Selected Bond Lengths and Angles in Oxetane
ParameterExperimental Value
C-O Bond Length1.46 Å
C-C Bond Length1.53 Å
C-O-C Bond Angle90.2°
C-C-O Bond Angle92.0°
C-C-C Bond Angle84.8°

These values are for the parent oxetane molecule and provide a reference for the expected geometry within the this compound structure. acs.org

Prediction of Reaction Pathways and Transition States

Computational chemistry is a powerful tool for predicting and understanding the mechanisms of chemical reactions. For this compound, several reaction pathways can be envisaged and studied theoretically. These include reactions involving the morpholine nitrogen and the ring-opening of the strained oxetane.

Potential energy surfaces for various reactions can be mapped out to identify transition states and calculate activation energies. For instance, the decomposition of the morpholine ring has been studied computationally, with predictions indicating that a 1,3-intramolecular hydrogen shift is a dominant pathway. acs.org While this is a high-energy process, it provides insight into the intrinsic stability of the morpholine scaffold.

The ring-opening of the oxetane moiety is a more likely reaction pathway under certain conditions, given its inherent ring strain. acs.orgresearchgate.net Theoretical studies on the ring-opening of oxetane and its derivatives have shown that these reactions can be facilitated by Lewis or Brønsted acids. researchgate.net Computational modeling can elucidate the structure of the transition states for these ring-opening reactions, whether they proceed via an SN1 or SN2 mechanism, and predict the regioselectivity of nucleophilic attack. For this compound, acid-catalyzed ring-opening would likely involve protonation of the oxetane oxygen, followed by nucleophilic attack at one of the oxetane carbons.

Investigation of General Intermolecular Interactions

The intermolecular interactions of this compound are crucial for understanding its physical properties and its interactions with biological targets. The molecule possesses several sites capable of engaging in non-covalent interactions. The nitrogen atom of the morpholine ring can act as a hydrogen bond acceptor, and the N-H group can act as a hydrogen bond donor. The ether oxygen of the morpholine ring is also a potential hydrogen bond acceptor. researchgate.net

Molecular dynamics simulations and quantum chemical calculations can be used to study the interactions of this compound with solvent molecules, such as water, or with other molecules of interest. nih.gov These simulations can provide detailed information about the geometry and strength of hydrogen bonds and other non-covalent interactions, helping to explain properties like solubility and boiling point. In a biological context, understanding these intermolecular interactions is key to predicting how the molecule might bind to a protein or other macromolecule. rsc.orgresearchgate.net

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that provide information on the number and types of hydrogen and carbon atoms in a molecule, respectively.

For 2-(Oxetan-3-yl)morpholine, the ¹H NMR spectrum is expected to show distinct signals for the protons on the morpholine (B109124) and oxetane (B1205548) rings. The chemical shifts are influenced by the electronegativity of the neighboring oxygen and nitrogen atoms. The protons on the carbons adjacent to the oxygen and nitrogen atoms in the morpholine ring would appear at a lower field (higher ppm) compared to typical aliphatic protons. Similarly, the protons on the oxetane ring will have characteristic shifts due to ring strain and the influence of the oxygen atom.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbons bonded to the heteroatoms (O and N) will be deshielded and thus appear at a lower field in the spectrum.

Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
Morpholine H (adjacent to O) 3.6 - 3.8 m
Morpholine H (adjacent to N) 2.7 - 2.9 m
Oxetane CH₂ (adjacent to O) 4.5 - 4.8 t
Oxetane CH 3.5 - 3.8 m

Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
Morpholine C (adjacent to O) 65 - 70
Morpholine C (adjacent to N) 45 - 50
Oxetane C (adjacent to O) 70 - 75
Oxetane CH 35 - 40

While ¹⁵N NMR is less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, it can provide direct information about the electronic environment of the nitrogen atom in the morpholine ring. Should the molecule be isotopically labeled, ¹⁵N NMR would be a valuable tool. There are no fluorine atoms in this compound, so ¹⁹F NMR is not applicable.

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals from ¹H and ¹³C NMR and for determining the connectivity and stereochemistry of the molecule.

COSY (Correlation Spectroscopy): A homonuclear correlation experiment that shows which protons are spin-spin coupled to each other. This would be used to trace the proton connectivity within the morpholine and oxetane rings.

HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear correlation experiment that identifies which protons are directly attached to which carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for establishing the connectivity between the morpholine and oxetane rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule, particularly the orientation of the oxetane ring relative to the morpholine ring.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a primary tool for determining the molecular weight of a compound and can also provide valuable information about its structure through fragmentation analysis.

High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental composition. For this compound (C₇H₁₃NO₂), HRMS would be able to confirm this molecular formula by matching the experimentally measured mass to the calculated exact mass with a high degree of accuracy.

Expected HRMS Data for this compound

Ion Calculated Exact Mass
[M+H]⁺ 144.1019

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected parent ion and the analysis of the resulting fragment ions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of the atoms. For this compound, fragmentation would likely occur through cleavage of the bonds in the morpholine and oxetane rings, particularly at the bonds adjacent to the heteroatoms. Common fragmentation pathways would include the loss of small neutral molecules like ethene from the morpholine ring or the opening of the strained oxetane ring.

Predicted Fragmentation Pattern for this compound

Precursor Ion (m/z) Predicted Fragment Ions (m/z) Possible Neutral Loss
144 114 CH₂O
144 100 C₂H₄O
144 86 C₃H₆O

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing the vibrations of the chemical bonds.

IR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light. The two techniques are complementary, as some vibrational modes may be strong in IR and weak or absent in Raman, and vice versa.

For this compound, the IR and Raman spectra would be expected to show characteristic bands for the C-H, C-O, and C-N bonds. The stretching vibrations of the C-H bonds in the aliphatic rings would appear in the region of 2850-3000 cm⁻¹. The C-O stretching vibrations of the ether linkages in both the morpholine and oxetane rings would be expected in the 1000-1300 cm⁻¹ region. The C-N stretching of the secondary amine in the morpholine ring would also appear in this region. The presence of the strained oxetane ring may give rise to a characteristic ring-breathing vibration.

Characteristic IR and Raman Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) IR Intensity Raman Intensity
C-H Stretch 2850 - 3000 Strong Strong
C-O Stretch (Ether) 1000 - 1300 Strong Medium
C-N Stretch (Amine) 1000 - 1250 Medium Medium
CH₂ Bend 1400 - 1470 Medium Medium

X-ray Crystallography for Solid-State Structure Determination

For a molecule like this compound, which contains both a morpholine and an oxetane ring, X-ray crystallography would be instrumental in defining the puckering of both heterocyclic rings and the relative orientation of the two ring systems.

Should the crystal structure of this compound be determined, a critical aspect of the analysis would involve examining the intermolecular interactions that dictate how the molecules arrange themselves in the crystal lattice. The morpholine moiety, with its nitrogen and oxygen atoms, has the potential to participate in hydrogen bonding.

Specifically, the nitrogen atom of the morpholine ring can act as a hydrogen bond acceptor. If the crystallization solvent or any co-formers contain hydrogen bond donors, a network of intermolecular hydrogen bonds could be anticipated. The oxygen atoms in both the morpholine and oxetane rings could also function as weaker hydrogen bond acceptors. The analysis of these hydrogen bonding networks is crucial for understanding the stability and physical properties of the crystalline material. In the absence of a solved structure for this compound, the specific details of its crystal packing and hydrogen bonding remain hypothetical.

This compound is a chiral molecule, meaning it exists as two non-superimposable mirror images, or enantiomers. Determining the absolute stereochemistry (the actual three-dimensional arrangement of atoms) is vital, particularly in pharmaceutical contexts where different enantiomers can exhibit distinct biological activities.

X-ray crystallography is a primary method for the unambiguous determination of absolute stereochemistry. This is typically achieved through anomalous dispersion, an effect that occurs when the X-ray wavelength is near an absorption edge of a heavier atom in the crystal. By carefully analyzing the intensities of Friedel pairs (reflections that are equivalent in the absence of anomalous scattering), the absolute configuration of the molecule can be established. For organic molecules composed primarily of light atoms (C, H, N, O), the anomalous scattering effects are weak. In such cases, the synthesis of a derivative containing a heavier atom (e.g., bromine) or co-crystallization with a chiral molecule of known absolute configuration can facilitate the determination. Without an experimental crystal structure, the absolute stereochemistry of any given sample of this compound remains undetermined by this method.

Derivatization, Functionalization, and Structural Modification of 2 Oxetan 3 Yl Morpholine

Regioselective and Stereoselective Functionalization Strategies

The functionalization of the 2-(Oxetan-3-yl)morpholine scaffold in a regioselective and stereoselective manner is crucial for systematically exploring its structure-activity relationships. While direct functionalization studies on this specific hybrid molecule are not extensively detailed in the reviewed literature, strategies applied to morpholine (B109124) and oxetane (B1205548) rings individually provide a foundation for potential synthetic routes.

Morpholine Ring Functionalization: The morpholine moiety offers several sites for potential functionalization. The secondary amine is the most common site for derivatization. Beyond N-alkylation or N-arylation, functionalization of the carbon framework can be achieved through various methods. For instance, oxidative C-N coupling reactions using copper catalysts can introduce imide functionalities at the position alpha to the nitrogen atom in morpholin-2-ones, a related heterocyclic system. mdpi.com This suggests that oxidative methods could be explored for the C3 or C5 positions of the this compound ring.

Oxetane Ring Functionalization: The oxetane ring can be functionalized through reactions that leverage its inherent ring strain. However, these often involve ring-opening. To maintain the oxetane core, functionalization typically occurs on substituents attached to the ring. For pre-functionalized oxetanes, such as those bearing sulfonyl groups, further elaboration is possible, providing access to diverse structures. semanticscholar.org

Stereocontrolled Synthesis: Achieving stereoselectivity is often accomplished during the synthesis of the morpholine ring itself, rather than by functionalizing an existing achiral ring. Copper-promoted oxyamination of alkenes, for example, can produce 2-aminomethyl functionalized morpholines with high levels of diastereoselectivity. nih.gov Similarly, diastereoselective syntheses of 2- and 3-substituted morpholine congeners can be achieved from tosyl-oxazetidine and α-formyl carboxylates, where the stereochemistry is influenced by the avoidance of pseudo A¹,³ strain and by anomeric effects. nih.gov These methods underscore the importance of building in stereochemistry from chiral starting materials or through stereoselective cyclization reactions. A base-catalyzed cascade reaction involving the stereoselective opening of a chiral epoxide by a carbamate (B1207046) has been used to synthesize orthogonally protected 2,3-disubstituted morpholines, allowing access to all diastereoisomers. sci-hub.st

Synthesis of Analogues with Modified Ring Systems (e.g., Spirocycles)

Modifying the core ring system of this compound, particularly through the creation of spirocyclic analogues, is a key strategy for exploring novel chemical space. Spirocyclic oxetanes are of particular interest as they can act as "wormholes through chemical space," serving as unique bioisosteres for common functional groups. nih.gov

Spirocyclic oxetanes that bear structural analogy to morpholine have been identified as promising fragments in drug discovery. enamine.netnih.gov For instance, 2-oxa-6-azaspiro[3.3]heptane is a notable spirocyclic system that has been investigated as a morpholine replacement. nih.govscribd.com These spirocycles are valued for their ability to improve physicochemical properties such as aqueous solubility while maintaining or improving metabolic stability. nih.govscribd.com The synthesis of such scaffolds can be high-yielding and scalable. One approach involves the base-mediated dehydrochlorination of a 2-chloromethyl-substituted morpholine, which is accessible from epichlorohydrin (B41342) and β-aminoalcohols. nih.gov

The Paternò–Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, offers a route to functionalized spirocyclic oxetanes. mdpi.com Another approach involves a domino reaction of 3-hydroxyoxindoles and phenyl vinyl selenone to create spirooxindole oxetanes. semanticscholar.org Furthermore, a Lewis acid-mediated cascade sequence can furnish highly substituted spirocyclic cyclobutane-isobenzofuranimines, demonstrating the utility of cascade reactions in building complex spiro systems. acs.org

Table 1: Representative Spirocyclic Analogues of Morpholine
Compound NameStructural AnalogyKey Synthetic FeatureReference
2-Oxa-6-azaspiro[3.3]heptaneMorpholine bioisostereConsidered a "contracted" analogue of morpholine with favorable physicochemical properties. nih.govnih.gov
6,7- and 7,7-Spiroacetal AnaloguesMorpholine analoguesGenerated from a methodology allowing substitution of morpholine rings for 1,4-oxazepanes. nih.gov
Spiro[benzofuran-2,3'-pyrrolidine]-2',5'-dionesComplex spirocyclic systemSynthesized via a Rh(II)-catalyzed O-H insertion followed by Claisen rearrangement and intramolecular Michael addition. nih.gov
Spiro-oxetane oxindolesComplex spirocyclic systemFormed via a DBU-catalyzed spiro-annulation of isatins and allenoates. nih.gov

Introduction of Diverse Functional Groups for Chemical Probes

The introduction of diverse functional groups onto the this compound scaffold is essential for developing chemical probes to investigate biological systems. The morpholine ring is a privileged structure in medicinal chemistry, often incorporated into bioactive molecules to improve their pharmacokinetic profile and contribute to biological activity. nih.govnih.gov Its presence can enhance properties like solubility and metabolic stability. nih.govresearchgate.net

The oxetane moiety is also a valuable functional group in drug discovery, capable of profoundly altering aqueous solubility, lipophilicity, and metabolic stability when replacing groups like gem-dimethyl or carbonyls. nih.gov The combination of these two rings in this compound presents a scaffold with inherently desirable drug-like properties.

Functionalization strategies to create chemical probes would likely target the most accessible and reactive sites on the molecule.

N-Functionalization of the Morpholine Ring: The secondary amine of the morpholine is the most straightforward position for introducing a variety of functional groups. Acylation, alkylation, arylation, or sulfonylation can be used to attach reporters (e.g., fluorophores), affinity tags (e.g., biotin), or reactive groups for covalent labeling.

C-H Functionalization: While more challenging, direct C-H functionalization of the morpholine or oxetane rings would allow for the introduction of functional groups without requiring pre-functionalized starting materials. Methodologies developed for other heterocycles, such as the palladium-catalyzed C-H functionalization of quinolines, provide a conceptual basis for how such transformations might be approached. mdpi.comnih.gov

The goal of introducing these functional groups is to create tools that can be used to study the biological targets of molecules containing the this compound scaffold, enabling target identification, validation, and imaging.

Chiral Pool Synthesis and Asymmetric Methods

Accessing enantiomerically pure forms of this compound derivatives is critical, as the stereochemistry of bioactive molecules often dictates their pharmacological activity. Asymmetric synthesis of chiral morpholines can be broadly categorized into three strategies: forming the stereocenter before, during, or after the cyclization of the morpholine ring. sci-hub.stnih.govresearchgate.net

Applications of 2 Oxetan 3 Yl Morpholine As a Synthetic Intermediate and Building Block

Role in the Construction of Complex Organic Molecules

The dual nature of 2-(Oxetan-3-yl)morpholine makes it an attractive starting point for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. The morpholine (B109124) ring is a common structural motif in pharmaceuticals, while the oxetane (B1205548) ring can be used to fine-tune a molecule's properties. nih.gove3s-conferences.org

The morpholine portion of the molecule offers a handle for various chemical transformations. The secondary amine within the morpholine ring can be functionalized through reactions such as N-alkylation, N-arylation, and acylation, allowing for the attachment of diverse substituents. e3s-conferences.org These modifications are crucial for exploring structure-activity relationships (SAR) in drug discovery programs.

The oxetane ring contributes a strained, polar, and three-dimensional element. nih.gov It can serve as a metabolically stable replacement for other functional groups, like gem-dimethyl or carbonyl groups. The ring's inherent strain also makes it susceptible to nucleophilic ring-opening reactions, providing a pathway to introduce new functionalities and build molecular complexity. This strategy allows chemists to access novel chemical space and create molecules with unique conformational properties. researchgate.netcihanuniversity.edu.iq The synthesis of diverse substituted morpholines is a key strategy for expanding chemical diversity in small molecule screening libraries. nih.govdigitellinc.com

Feature Synthetic Utility in Complex Molecules Key References
Morpholine Ring Provides a site for N-functionalization (alkylation, arylation, acylation) to modulate biological activity and physicochemical properties. researchgate.nete3s-conferences.org
Oxetane Ring Acts as a bioisostere for carbonyls, enhances metabolic stability, and provides a point for nucleophilic ring-opening to introduce further complexity. nih.govresearchgate.net
Combined Scaffold Offers a rigid, three-dimensional structure that can be used to create conformationally constrained molecules with potentially improved target selectivity. nih.govnih.gov

Utilization in Material Science Precursor Synthesis

While primarily explored in medicinal chemistry, the structural features of this compound suggest potential applications in material science. The nitrogen atom in the morpholine ring can act as a ligand, capable of coordinating with metal ions. This property could be exploited in the synthesis of coordination polymers or metal-organic frameworks (MOFs). Such materials have applications in catalysis, gas storage, and separation technologies.

Furthermore, the strained oxetane ring is a monomer for ring-opening polymerization. Under appropriate catalytic conditions, the oxetane ring can be opened to form polyethers. The presence of the morpholine substituent along the polymer backbone would introduce polarity and functionality, potentially leading to materials with unique properties, such as enhanced hydrophilicity or specific binding capabilities. The development of polymers derived from functionalized oxetanes is an area of active research.

Development of Novel Reagents and Catalysts Featuring the Core Structure

The unique structure of this compound can be leveraged to design novel reagents and catalysts. The morpholine scaffold has been employed in the development of chiral auxiliaries for asymmetric synthesis. lifechemicals.com By starting with an enantiomerically pure form of this compound, it is possible to develop new chiral ligands for asymmetric catalysis. The defined stereochemistry and conformational rigidity of the molecule could lead to high levels of enantioselectivity in metal-catalyzed reactions.

The reactivity of the oxetane ring also presents opportunities for creating new reagents. For instance, selective ring-opening of the oxetane could yield a bifunctional molecule with both a nucleophilic amine (from the morpholine) and a primary alcohol. Such a molecule could serve as a unique cross-linking agent or as a scaffold for constructing more elaborate molecular architectures.

Contributions to Methodological Advances in Organic Synthesis

The synthesis and manipulation of molecules containing both morpholine and oxetane rings contribute to the advancement of synthetic methodologies. The construction of the this compound core itself requires stereocontrolled and efficient methods for forming heterocyclic rings. researchgate.net

Methodological Area Potential Contribution of this compound Key References
Asymmetric Synthesis Development of new chiral ligands and auxiliaries based on the rigid scaffold for enantioselective transformations. lifechemicals.com
Heterocyclic Synthesis Driving the development of new methods for the stereoselective construction of substituted morpholine and oxetane rings. researchgate.net
Tandem Reactions Use as a substrate to design efficient cascade reactions that rapidly build molecular complexity. organic-chemistry.org
Chemoselectivity Studies on the selective manipulation of the morpholine versus the oxetane ring can lead to novel synthetic strategies.

Future Directions and Emerging Research Avenues

Automation and High-Throughput Synthesis of Derivatives

The synthesis of complex organic molecules is undergoing a paradigm shift, moving away from traditional, manual methods towards automated and high-throughput approaches. nih.gov This evolution is particularly relevant for the generation of libraries of 2-(oxetan-3-yl)morpholine derivatives, enabling the rapid exploration of chemical space to identify compounds with desired properties.

High-Throughput Screening (HTS): Once a library of derivatives is synthesized, high-throughput screening (HTS) platforms can be employed to rapidly assess their biological activity or other properties of interest. ku.edursc.org These automated systems can screen thousands of compounds in a short period, identifying "hits" for further investigation. ku.edunuvisan.com The integration of automated synthesis with HTS creates a closed-loop discovery cycle, where the results from screening can inform the design of the next generation of derivatives. acs.org

The table below illustrates a conceptual workflow for the automated synthesis and screening of a library of this compound derivatives.

StepDescriptionTechnologyPotential Throughput
1. Design In silico design of a virtual library of this compound derivatives with diverse substituents.Cheminformatics, AI-driven molecular design1,000s of virtual compounds
2. Synthesis Planning AI-powered retrosynthesis algorithms propose optimal synthetic routes for the designed derivatives.AI, Machine LearningRoutes for 100s of compounds/day
3. Automated Synthesis A robotic platform executes the planned syntheses in a continuous flow or parallel format.Flow chemistry, Robotic automation10s-100s of compounds/day
4. Purification & Analysis Automated purification (e.g., HPLC) and analysis (e.g., LC-MS) of the synthesized compounds.Automated chromatography and mass spectrometryAligned with synthesis throughput
5. High-Throughput Screening The purified compound library is screened against biological targets or for desired physicochemical properties.HTS, Automated plate readers1,000s of compounds/day
6. Data Analysis & Iteration Screening data is analyzed to identify structure-activity relationships (SAR), informing the design of the next library.Data analysis software, Machine LearningContinuous improvement cycle

This automated approach will significantly accelerate the exploration of the chemical space around the this compound scaffold, leading to the faster identification of novel compounds with valuable applications.

Development of Advanced Spectroscopic Characterization Techniques

As more complex derivatives of this compound are synthesized, the need for sophisticated analytical techniques for their structural elucidation and conformational analysis becomes increasingly critical. While standard spectroscopic methods like NMR and mass spectrometry are indispensable, future research will likely focus on the development and application of more advanced techniques to provide deeper insights into the molecular architecture and dynamics of these compounds.

Advanced NMR Spectroscopy: Two-dimensional NMR techniques, such as NOESY and ROESY, will continue to be vital for determining the relative stereochemistry and preferred conformations of substituted this compound derivatives. Furthermore, the use of advanced techniques like residual dipolar coupling (RDC) analysis could provide valuable information about the orientation of the oxetane (B1205548) and morpholine (B109124) rings relative to each other in solution. Computational modeling in conjunction with NMR data will be essential for building accurate three-dimensional models of these molecules.

Chiroptical Spectroscopy: For chiral derivatives of this compound, chiroptical techniques such as circular dichroism (CD) and vibrational circular dichroism (VCD) will be crucial for the unambiguous assignment of absolute stereochemistry. These techniques are particularly powerful when combined with quantum chemical calculations, allowing for the correlation of the experimental spectra with the calculated spectra of specific enantiomers.

Crystallography: Single-crystal X-ray diffraction remains the gold standard for determining the precise three-dimensional structure of molecules in the solid state. For derivatives of this compound that can be crystallized, this technique will provide definitive information about bond lengths, bond angles, and intermolecular interactions, which can be invaluable for understanding their packing in the solid state and for validating computational models.

Mass Spectrometry Imaging: In the context of biological applications, mass spectrometry imaging (MSI) could emerge as a powerful tool to visualize the distribution of this compound derivatives in tissues and cells. This would provide crucial information about their localization and metabolism at a subcellular level.

The following table summarizes some advanced spectroscopic techniques and their potential applications in the characterization of this compound derivatives.

TechniqueInformation ProvidedApplication to this compound
2D NMR (NOESY/ROESY) Through-space proton-proton correlations, relative stereochemistry, and conformation.Determining the spatial arrangement of substituents on both the oxetane and morpholine rings.
Residual Dipolar Couplings (RDC) Long-range structural information and molecular orientation in solution.Elucidating the relative orientation of the two heterocyclic rings.
Circular Dichroism (CD) Information about the chirality and secondary structure of molecules.Assigning the absolute configuration of chiral derivatives.
Vibrational Circular Dichroism (VCD) Stereochemical information from vibrational transitions.Complementing CD for the determination of absolute stereochemistry, especially for complex molecules.
Single-Crystal X-ray Diffraction Precise 3D molecular structure, bond lengths, and angles in the solid state.Unambiguous determination of the complete molecular structure and intermolecular interactions.
Mass Spectrometry Imaging (MSI) Spatial distribution of molecules in biological samples.Visualizing the localization of derivatives in tissues and cells to understand their biological fate.

The application of these advanced spectroscopic methods will be instrumental in building a comprehensive understanding of the structure-property relationships of this compound derivatives, which is essential for their rational design and application.

Further Elucidation of Reaction Mechanisms and Catalysis

A deeper understanding of the reaction mechanisms underlying the synthesis of the this compound scaffold and the catalytic processes that can be employed will be crucial for the development of more efficient, selective, and sustainable synthetic methods.

Mechanistic Studies of Ring-Forming Reactions: The formation of both the oxetane and morpholine rings involves key cyclization steps. Future research will likely focus on detailed mechanistic studies of these ring-closing reactions. This could involve the use of kinetic studies, isotopic labeling experiments, and in situ spectroscopic monitoring to identify reaction intermediates and transition states. For instance, understanding the factors that control the regioselectivity and stereoselectivity of the intramolecular etherification to form the oxetane ring will be critical for accessing specific isomers. acs.org

Development of Novel Catalytic Systems: The exploration of new catalysts for the synthesis of this compound is a promising area of research. This includes the development of more active and selective catalysts for the key bond-forming reactions. For example, transition metal-catalyzed cross-coupling reactions could be employed to introduce a wide range of substituents onto the morpholine ring. nih.gov Furthermore, the development of enantioselective catalysts would enable the synthesis of specific stereoisomers of this compound, which is often crucial for biological applications.

Computational Modeling of Reaction Pathways: Density functional theory (DFT) and other computational methods will play an increasingly important role in elucidating reaction mechanisms and guiding the design of new catalysts. By modeling the potential energy surfaces of reaction pathways, researchers can gain insights into the factors that control reactivity and selectivity. This computational approach can be used to predict the outcomes of reactions, screen potential catalysts, and rationalize experimental observations.

The table below outlines key research areas for the further elucidation of reaction mechanisms and catalysis in the synthesis of this compound.

Research AreaObjectivesMethodologies
Mechanistic Studies To understand the detailed pathways of the oxetane and morpholine ring-forming reactions.Kinetic analysis, isotopic labeling, in situ spectroscopy (e.g., ReactIR), trapping of intermediates.
Catalyst Development To discover more efficient, selective, and sustainable catalysts for the synthesis of derivatives.High-throughput screening of catalyst libraries, rational design of ligands for transition metal catalysts, development of organocatalysts.
Asymmetric Catalysis To develop methods for the enantioselective synthesis of chiral this compound derivatives.Use of chiral catalysts (metal-based or organocatalysts), kinetic resolution of racemic mixtures.
Computational Chemistry To model reaction pathways, predict reactivity and selectivity, and guide catalyst design.Density functional theory (DFT) calculations, molecular dynamics simulations.

Through a combination of experimental and computational approaches, a more profound understanding of the reaction mechanisms and catalysis will pave the way for the development of next-generation synthetic routes to this compound and its derivatives.

Exploration of New Synthetic Transformations for the Oxetane-Morpholine Scaffold

The unique structural features of the this compound scaffold, namely the strained oxetane ring and the versatile morpholine moiety, present numerous opportunities for the exploration of novel synthetic transformations. Future research in this area will likely focus on developing new methods to functionalize the pre-existing scaffold and to construct the core structure in innovative ways.

Late-Stage Functionalization: The development of methods for the selective functionalization of the this compound core at a late stage in the synthetic sequence is highly desirable. This would allow for the rapid diversification of a common intermediate. C-H activation chemistry, for example, could be explored to introduce substituents at specific positions on the morpholine ring without the need for pre-functionalization. Additionally, methods for the selective opening of the oxetane ring with various nucleophiles could lead to a range of novel 1,3-difunctionalized morpholine derivatives. acs.org

Novel Cyclization Strategies: While intramolecular Williamson etherification is a common method for the formation of the oxetane ring, the exploration of alternative cyclization strategies could provide access to new structural motifs. acs.org For example, transition metal-catalyzed intramolecular C-O bond formation could offer milder reaction conditions and improved functional group tolerance. magtech.com.cn Similarly, for the morpholine ring, new annulation strategies could be developed to construct the six-membered heterocycle with greater efficiency and control over stereochemistry. organic-chemistry.org

Photoredox Catalysis: The use of visible light photoredox catalysis has emerged as a powerful tool in organic synthesis. This technology could be applied to the this compound scaffold to enable novel transformations that are not accessible through traditional thermal methods. For instance, photoredox-mediated radical reactions could be used to introduce complex fragments or to forge new C-C bonds.

Bio-inspired Synthesis: Nature often provides inspiration for the development of new synthetic methods. The exploration of enzymatic or chemoenzymatic approaches to the synthesis of this compound derivatives could offer high levels of selectivity and sustainability.

The following table highlights some potential new synthetic transformations for the oxetane-morpholine scaffold.

Transformation TypeDescriptionPotential Outcome
C-H Functionalization Direct introduction of functional groups at C-H bonds on the morpholine ring.Rapid access to a wide range of substituted derivatives from a common precursor.
Oxetane Ring Opening Nucleophilic cleavage of the strained oxetane ring.Generation of novel 1,3-disubstituted morpholine scaffolds with diverse functionalities.
[2+2] Photocycloaddition Formation of the oxetane ring via a Paternò-Büchi reaction.An alternative and potentially stereoselective route to the oxetane-morpholine core. semanticscholar.org
Transition Metal-Catalyzed Annulation Construction of the morpholine ring using transition metal catalysts.Efficient and stereocontrolled synthesis of the heterocyclic core.
Radical-Based Transformations Utilization of radical intermediates for functionalization.Introduction of complex substituents and formation of challenging C-C bonds.

The exploration of these and other new synthetic transformations will undoubtedly expand the chemical toolbox for working with the this compound scaffold, leading to the discovery of novel structures with potentially interesting properties and applications.

Q & A

Q. What are the optimized synthetic routes for 2-(Oxetan-3-yl)morpholine and its derivatives?

Methodological Answer: Synthesis typically involves multi-step protocols. For example:

  • Step 1: Reductive amination of oxetan-3-amine with aldehydes using NaBH3_3CN in methanol at room temperature (1 hr) .
  • Step 2: Hydrolysis with 1M LiOH in dioxane/water (45 min, room temperature) to generate intermediates .
  • Step 3: Coupling reactions (e.g., HATU/DIPEA-mediated amidation in DMF) to introduce substituents, as seen in antifungal acetamide derivatives .
  • Alternative Route: Three-component condensation (e.g., morpholine, cinnamaldehyde, and NaCN) using p-toluenesulfonic acid to yield substituted butanenitriles (86–87% yield) .

Key Considerations:

  • Monitor reaction progress via TLC (n-hexane:ethyl acetate = 9:1) .
  • Purify intermediates via column chromatography or crystallization.

Q. How is this compound characterized structurally and functionally?

Methodological Answer:

  • Spectroscopy: Use 1^1H/13^13C NMR to confirm oxetane and morpholine ring integration. For derivatives, HRMS validates molecular weight .
  • Crystallography: X-ray diffraction resolves stereochemistry in complex derivatives, such as spirocyclic compounds in patent applications .
  • Functional Assays: Antifungal activity is tested via minimum inhibitory concentration (MIC) assays against Candida species .

Data Interpretation:

  • Compare spectral data with computational predictions (e.g., DFT for NMR shifts).
  • Cross-validate biological activity with positive controls (e.g., fluconazole) .

Advanced Research Questions

Q. How does the oxetane ring modulate pharmacokinetic properties in morpholine derivatives?

Methodological Answer:

  • Solubility: Oxetane’s polarity enhances aqueous solubility vs. cyclohexane analogs. Measure via shake-flask method (logP comparison) .
  • Metabolic Stability: Incubate derivatives with liver microsomes; quantify remaining compound via LC-MS. Oxetanes resist oxidative degradation better than THF rings .
  • Permeability: Use Caco-2 cell monolayers to assess intestinal absorption. Oxetane’s small size improves permeability vs. bulkier substituents .

Case Study:
In EZH2 inhibitors, oxetane-containing derivatives showed improved oral bioavailability due to balanced solubility and permeability .

Q. How can researchers resolve contradictions in biological activity data across derivatives?

Methodological Answer:

  • Orthogonal Assays: Confirm antifungal activity via both MIC and time-kill assays to rule out false positives .
  • SAR Analysis: Systematically vary substituents (e.g., 5-/6-position halogens) and correlate with activity trends .
  • Structural Biology: Co-crystallize derivatives with target enzymes (e.g., fungal CYP51) to identify binding mode discrepancies .

Example:
Derivative 33a (6-Cl) showed 10× higher potency than 34a (5-Cl), attributed to steric clashes in the enzyme active site .

Q. What computational strategies predict the binding affinity of this compound-containing compounds?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to model interactions with targets (e.g., EZH2). Prioritize oxetane’s hydrogen bonding with catalytic residues .
  • MD Simulations: Run 100-ns trajectories to assess binding stability. Calculate RMSD/RMSF to identify flexible regions .
  • Free Energy Calculations: Apply MM-PBSA to estimate ΔGbinding_{binding}. Compare oxetane vs. tetrahydrofuran analogs .

Validation:
Match computational predictions with SPR-measured KD_D values for iterative optimization .

Q. What regulatory considerations apply to novel this compound derivatives?

Methodological Answer:

  • Registration: Submit data on synthesis, stability, and toxicity to agencies (e.g., China’s MEE) under Simplified Registration for low-volume research chemicals .
  • Safety Testing: Include Ames test (mutagenicity) and acute toxicity (LD50_{50}) per OECD guidelines .
  • Documentation: Align with REACH requirements for ecotoxicology (e.g., Daphnia magna EC50_{50}) if scaling beyond lab use .

Example:
4-(Oxetan-3-yl)-piperazine-1-carboxylate was approved in 2023 under registration code J1A212230067 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.